molecular formula C19H12FN3O B2462289 N-(3-fluorophenyl)phenazine-1-carboxamide CAS No. 324580-04-3

N-(3-fluorophenyl)phenazine-1-carboxamide

Cat. No.: B2462289
CAS No.: 324580-04-3
M. Wt: 317.323
InChI Key: YVROTXDWVVYZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . The chemical route for phenazines biosynthesis employs toxic chemicals and display low productivities, require harsh reaction conditions, and generate toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represent remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .


Molecular Structure Analysis

The molecular structure of N-(3-fluorophenyl)phenazine-1-carboxamide is similar to that of a phenoxazine-based fluorescence chemosensor. This sensor can detect Cd2+ and CN− ions and has been successfully demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae.

Scientific Research Applications

Antitumor Agents

  • Synthesis and Antitumor Activity : A study by Rewcastle, Denny, and Baguley (1987) explored the synthesis of N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides, closely related to N-(3-fluorophenyl)phenazine-1-carboxamide. They found that these compounds show significant cytotoxicity against various forms of cancer, including leukemia and lung carcinoma, in vitro and in vivo. The cytotoxicity correlated with the electron-withdrawing power of the substituent group on the phenazine ring (Rewcastle, Denny, & Baguley, 1987).

Bio-imaging and Chemosensors

  • Fluorescent Chemosensor for Metal Ions : Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor, which is structurally similar to this compound. This sensor can detect Cd2+ and CN− ions and has been successfully demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Microbial Physiology and Agriculture

  • Phenazine Derivatives in Bacterial Physiology : Wang and Newman (2008) studied the redox reactions of phenazine antibiotics with ferric (hydr)oxides and molecular oxygen. They noted that phenazines, including phenazine-1-carboxamide, play crucial roles in bacterial physiology, particularly in iron acquisition (Wang & Newman, 2008).
  • Agricultural Application : A study by Mavrodi et al. (1998) identified a seven-gene locus responsible for the synthesis of Phenazine-1-Carboxylic Acid (PCA) by Pseudomonas fluorescens. These compounds, including phenazine-1-carboxamide, are known for their role in suppressing fungal root pathogens, highlighting their potential application in agriculture (Mavrodi et al., 1998).

Mechanism of Action

Target of Action

N-(3-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves. The compound has been used in research to isolate and identify novel bacterial strains, with the aim of using these strains to produce PCN as a lead molecule .

Mode of Action

PCN interacts with its targets by inhibiting their growth. The compound has been found to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . This suggests that PCN disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

PCN affects several biochemical pathways in its target organisms. Transcriptomic and metabolomic analyses have revealed that the compound affects fatty acid metabolic processes, fatty acid oxidation, and lipid oxidation . It also impacts the function of ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . These changes disrupt the normal functioning of the cell, leading to cell death .

Result of Action

The result of PCN’s action is the inhibition of growth and eventual death of fungal phytopathogens . This is achieved through the disruption of cellular structures and functions, including the cell wall and membrane, cellular nutrition, and antioxidant systems . The compound also alters the intracellular pH, further contributing to cell death .

Safety and Hazards

While specific safety and hazard information for N-(3-fluorophenyl)phenazine-1-carboxamide is not available, it’s important to note that it’s intended for research use only and not for human or veterinary use.

Future Directions

Improving PCN production would be of great significance in promoting its development as a biopesticide . This study was conducted to improve the PCN production of Pseudomonas chlororaphis H5 fleQ relA through fermentation optimization in both shake flask and bioreactor . The high PCN production was achieved from the shake-flask fermentation to 30 L bioreactor, and the optimal feeding strategy improved PCN production in bioreactor without increasing total glycerol compared with in shake flask . It provides promising pathways for the optimization of processes for the production of other phenazines .

Properties

IUPAC Name

N-(3-fluorophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVROTXDWVVYZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.